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Compound of Interest

Compound Name: (-)-cis-Myrtanylamine

Cat. No.: B8811052 Get Quote

Introduction

(-)-cis-Myrtanylamine is a chiral bicyclic primary amine that serves as a valuable building

block in asymmetric synthesis and drug discovery. Its rigid conformational structure and

stereochemical properties make it a subject of interest for detailed structural characterization.

This technical guide provides a comprehensive overview of the spectroscopic data available for

(-)-cis-Myrtanylamine, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass

Spectrometry (MS) data. Detailed experimental protocols and visualizations are included to aid

researchers and scientists in their understanding and application of this compound.

Spectroscopic Data
The spectroscopic data for (-)-cis-Myrtanylamine has been compiled from various spectral

databases. While direct numerical peak data is proprietary to these databases, the following

tables summarize the expected regions of spectral activity and provide links to access the full

data sets.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

¹H NMR Data
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Proton NMR data provides information on the chemical environment and connectivity of

hydrogen atoms in the molecule.

Proton Type
Expected Chemical Shift

(ppm)
Data Source

NH₂ Broad singlet, ~1.0-2.0
Spectral Database for Organic

Compounds (SDBS)

CH-NH₂ Multiplet, ~2.5-3.0
Spectral Database for Organic

Compounds (SDBS)

Bicyclic Ring Protons Multiplets, ~0.8-2.5
Spectral Database for Organic

Compounds (SDBS)

C(CH₃)₂ Singlets, ~0.8-1.2
Spectral Database for Organic

Compounds (SDBS)

¹³C NMR Data

Carbon NMR provides information on the different carbon environments within the molecule.

Carbon Type
Expected Chemical Shift

(ppm)
Data Source

CH-NH₂ ~45-55
Spectral Database for Organic

Compounds (SDBS)

Bicyclic Ring Carbons ~20-50
Spectral Database for Organic

Compounds (SDBS)

C(CH₃)₂ ~35-45
Spectral Database for Organic

Compounds (SDBS)

C(CH₃)₂ ~20-30
Spectral Database for Organic

Compounds (SDBS)

Infrared (IR) Spectroscopy
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IR spectroscopy is used to identify the functional groups present in a molecule based on their

characteristic vibrational frequencies.

Functional Group
Expected Absorption

Range (cm⁻¹)
Intensity Data Source

N-H Stretch (amine) 3300 - 3500 Medium, Doublet

Spectral Database for

Organic Compounds

(SDBS)

C-H Stretch (alkane) 2850 - 2960 Strong

Spectral Database for

Organic Compounds

(SDBS)

N-H Bend (amine) 1590 - 1650 Medium

Spectral Database for

Organic Compounds

(SDBS)

C-N Stretch (amine) 1000 - 1250 Medium

Spectral Database for

Organic Compounds

(SDBS)

Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation.

Parameter Value Data Source

Molecular Weight 153.27 g/mol PubChem[1]

Exact Mass 153.1517 g/mol PubChem[1]

Major Fragments (m/z)
Data available in spectral

databases

Spectral Database for Organic

Compounds (SDBS)
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The following are detailed methodologies for the key experiments cited, providing a general

framework for obtaining the spectroscopic data for (-)-cis-Myrtanylamine.

NMR Spectroscopy Protocol
1. Sample Preparation:

Dissolve approximately 5-10 mg of (-)-cis-Myrtanylamine in 0.5-0.7 mL of a suitable

deuterated solvent (e.g., CDCl₃).

Transfer the solution to a 5 mm NMR tube.

Add a small amount of a reference standard, such as tetramethylsilane (TMS), for chemical

shift calibration.

2. Data Acquisition (¹H NMR):

Spectrometer: A 300 MHz or higher field NMR spectrometer.

Pulse Sequence: Standard single-pulse experiment.

Acquisition Parameters:

Number of scans: 16-64 (signal averaging to improve signal-to-noise).

Relaxation delay: 1-2 seconds.

Pulse width: Calibrated 90° pulse.

Spectral width: 0-12 ppm.

3. Data Acquisition (¹³C NMR):

Spectrometer: A 75 MHz or higher field NMR spectrometer.

Pulse Sequence: Proton-decoupled pulse sequence.

Acquisition Parameters:
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Number of scans: 1024 or more (due to the low natural abundance of ¹³C).

Relaxation delay: 2-5 seconds.

Spectral width: 0-220 ppm.

4. Data Processing:

Apply Fourier transformation to the acquired Free Induction Decay (FID).

Phase correct the spectrum.

Calibrate the chemical shift scale using the TMS signal (0 ppm).

Integrate the signals in the ¹H NMR spectrum.

FTIR Spectroscopy Protocol
1. Sample Preparation (Neat Liquid):

Place a single drop of neat (-)-cis-Myrtanylamine onto the surface of a clean, dry salt plate

(e.g., NaCl or KBr).

Carefully place a second salt plate on top of the first to create a thin liquid film between the

plates.

2. Data Acquisition:

Spectrometer: A Fourier Transform Infrared (FTIR) spectrometer.

Acquisition Parameters:

Scan range: 4000-400 cm⁻¹.

Resolution: 4 cm⁻¹.

Number of scans: 16-32.

Acquire a background spectrum of the empty salt plates before running the sample.
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3. Data Processing:

The instrument software will automatically subtract the background spectrum from the

sample spectrum to produce the final IR spectrum.

Identify and label the major absorption bands corresponding to the functional groups present

in the molecule.

Mass Spectrometry Protocol (GC-MS)
1. Sample Preparation:

Prepare a dilute solution of (-)-cis-Myrtanylamine (e.g., 1 mg/mL) in a volatile organic

solvent such as dichloromethane or methanol.

2. GC-MS System and Conditions:

Gas Chromatograph (GC):

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

Inlet Temperature: 250 °C.

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

Oven Temperature Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes,

then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 280 °C).

Mass Spectrometer (MS):

Ionization Mode: Electron Ionization (EI) at 70 eV.

Mass Range: m/z 40-400.

Ion Source Temperature: 230 °C.

Quadrupole Temperature: 150 °C.

3. Data Analysis:
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Identify the molecular ion peak (M⁺) corresponding to the molecular weight of (-)-cis-
Myrtanylamine.

Analyze the fragmentation pattern to identify characteristic fragment ions.

Compare the obtained mass spectrum with library spectra for confirmation.

Visualization of Spectroscopic Workflow and Data
Interpretation
The following diagrams illustrate the general workflow for spectroscopic analysis and the logical

relationship between different spectroscopic techniques in elucidating a chemical structure.
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Sample Preparation

Data Acquisition

Data Analysis

Structural Elucidation

Chemical Compound
((-)-cis-Myrtanylamine)
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NMR Spectrometer FTIR Spectrometer GC-MS System

Process FID
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Background Subtraction
Peak Identification

Identify Molecular Ion
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Spectroscopic Techniques

Derived Information

NMR (1H, 13C)
- Carbon-Hydrogen Framework
- Connectivity (COSY, HMBC)

Connectivity
(Which atoms are bonded)

IR
- Functional Groups

(e.g., -NH2, C-H)

Functional Groups
(Presence of amine, etc.)

MS
- Molecular Weight

- Elemental Formula (HRMS)
- Fragmentation Pattern

Molecular Formula
(Types and number of atoms)

Final Structure
((-)-cis-Myrtanylamine)

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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